2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

Vue d'ensemble

Description

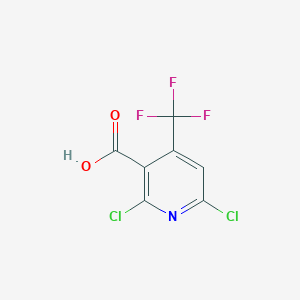

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is an aromatic compound with the molecular formula C7H2Cl2F3NO2. It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a nicotinic acid core.

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid involves the use of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate as a starting material. The synthesis process includes the following steps :

- Add 5g (0.0192mol) of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a 100mL three-necked flask.

- Add 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) of CH3COONa 3H2O, and 20mL of ethanol.

- Stir the mixture and replace the nitrogen three times to discharge air.

- Replace hydrogen twice and stir the reaction at room temperature for 8 hours under a hydrogen atmosphere until no hydrogen is absorbed.

- Recover the product by suction filtration.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Pd/C (Palladium on Carbon): Used as a catalyst in hydrogenation reactions.

CH3COONa (Sodium Acetate): Used as a base in various reactions.

Ethanol: Used as a solvent in many reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted nicotinic acid derivatives and various oxidized or reduced forms of the compound.

Applications De Recherche Scientifique

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid has a wide range of scientific research applications, including :

Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Comparaison Avec Des Composés Similaires

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as :

2,6-Dichloro-4-(trifluoromethyl)phenyl: A compound with similar structural features but different functional groups.

4-(Trifluoromethyl)nicotinic acid: A compound with a trifluoromethyl group but lacking the chlorine atoms.

Fipronil: A phenyl pyrazole compound with similar fluorine and chlorine atoms but different overall structure.

The uniqueness of this compound lies in its specific combination of chlorine and trifluoromethyl groups attached to the nicotinic acid core, which imparts distinct chemical and biological properties.

Activité Biologique

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid (CAS 503437-19-2) is a chemical compound notable for its diverse biological activities. This article delves into its mechanisms of action, applications in various fields, and relevant research findings.

- Molecular Formula : C₇H₂Cl₂F₃NO₂

- Molecular Weight : 259.998 g/mol

The compound features a unique structure with two chlorine atoms and a trifluoromethyl group attached to the nicotinic acid backbone. These halogen substituents significantly influence its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its structural similarity to nicotinic acid, allowing it to interact with various molecular targets:

- Nicotinic Receptors : The compound has been shown to modulate nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and are implicated in neurological disorders. Studies indicate that it may act as an allosteric modulator of α7 nAChRs, enhancing acetylcholine responses .

- Enzyme Inhibition : It has demonstrated significant enzyme inhibition properties, particularly as a palm site inhibitor of Hepatitis C virus NS5B polymerase, suggesting its potential in antiviral drug development .

1. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Its ability to interact with nicotinic receptors suggests potential applications in treating conditions characterized by inflammation .

2. Agrochemical Applications

The compound is utilized in the synthesis of trifluoromethylpyridines, which serve as active ingredients in agrochemicals. These compounds have been effective in protecting crops from pests, highlighting the agricultural relevance of this compound .

3. Pharmaceutical Applications

Beyond its agrochemical uses, this compound is relevant in the pharmaceutical industry due to its structural characteristics that allow for interactions with various biological targets. It has been studied for potential applications in treating viral infections and neurological disorders .

Case Studies and Experimental Data

Various studies have explored the biological activity of this compound:

Propriétés

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-3-1-2(7(10,11)12)4(6(14)15)5(9)13-3/h1H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBCYMXYIZQNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620591 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503437-19-2 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.